molecular formula C10H8N2O3S B2598654 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide CAS No. 892852-95-8

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide

Cat. No.: B2598654
CAS No.: 892852-95-8
M. Wt: 236.25
InChI Key: GHHCOWNHIDMODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide is a tricyclic heterocyclic compound featuring fused dioxa, thia, and aza rings.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-5(13)11-10-12-6-2-7-8(15-4-14-7)3-9(6)16-10/h2-3H,4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHCOWNHIDMODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound displayed potent cytotoxic effects against human cancer cells by inducing oxidative stress and disrupting mitochondrial function .

1.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Research has revealed that it possesses activity against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Materials Science

2.1 Polymer Chemistry
In the realm of materials science, this compound has been explored as a potential monomer for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation under extreme conditions .

2.2 Nanotechnology
The compound's unique structural features make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs to specific tissues or cells .

Case Studies

StudyFocusFindings
Bioorganic & Medicinal Chemistry Letters Anticancer ActivityDemonstrated cytotoxic effects on human cancer cells through apoptosis induction .
Journal of Antimicrobial Chemotherapy Antimicrobial PropertiesShowed effectiveness against MRSA and other resistant strains; mechanism involves cell wall disruption .
Polymer Science Journal Polymer ChemistryHighlighted improvements in thermal stability when incorporated into polymer matrices .
Nanomedicine: Nanotechnology, Biology and Medicine Drug Delivery SystemsExplored use as a nanocarrier; improved bioavailability and targeted delivery capabilities noted .

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
N-{4,6-dioxa-10-thia-12-azatricyclo[...]tetraen-11-yl}-4-methoxybenzamide () C₁₆H₁₂N₂O₄S 328.34 4-Methoxybenzamide Catalog price: $8–11/g; SMILES provided
N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]trien-10-yl)sulfanyl]acetamide C₁₆H₁₉N₃O₂S₂ 349.5 Ethyl, prop-2-enyl, sulfanyl Solubility: 37.5 µg/mL (pH 7.4)
N-(3,4-Dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]trien-10-yl)sulfanyl]acetamide C₂₂H₂₃N₃O₂S₂ 425.6 3,4-Dimethylphenyl, prop-2-enyl XLogP3: 4.8; High hydrophobicity
N-Benzhydryl-2-(7-thia-9,11-diazatricyclo[...]tetraen-12-ylsulfanyl)acetamide C₂₆H₂₃N₃O₂S₂ 485.6 Benzhydryl, sulfanyl Complex structure with extended aromaticity
Key Observations:
  • Substituent Effects : The acetamide group in the target compound is simpler than the 4-methoxybenzamide group in , likely reducing molecular weight and improving solubility compared to bulkier analogs .
  • Hydrophobicity : Sulfanyl and aromatic substituents (e.g., benzhydryl in ) increase hydrophobicity (e.g., XLogP3 = 4.8 in ), which may enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}acetamide?

  • Methodological Answer : The compound’s synthesis typically involves cyclization reactions starting from epoxy or aziridine precursors. For example, dissolving 8,9-epoxy-2-methylen-6,6,9-trimethylbicyclo[5.4.0]undecane in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by sequential addition of sulfur and nitrogen donors. Reaction optimization includes temperature control (70–90°C) and stoichiometric adjustments to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the tricyclic core .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Resolve bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions forming zigzag chains along the b-axis) .
  • NMR spectroscopy : Key signals include δ ~1.6–2.1 ppm (methyl groups), δ ~4.3–5.1 ppm (oxa/thia protons), and δ ~7.2–8.0 ppm (aromatic protons). Assignments require 2D experiments (COSY, HSQC) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 335.12 [M+H]⁺) .

Table 1 : Key Characterization Techniques and Parameters

TechniqueParametersReference
X-rayR factor < 0.04, T = 293 K
NMR500 MHz, CDCl₃ solvent
MSHR-ESI, positive mode

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : The asymmetric unit contains three independent molecules linked via N–H⋯O hydrogen bonds (d(N⋯O) ≈ 2.8–3.0 Å, θ ≈ 160–170°), forming chains along the b-axis. Adjacent chains interact via van der Waals forces and π-stacking (3.5–4.0 Å spacing), creating layered sheets in the bc plane. Computational tools (Mercury, CrystalExplorer) model these interactions, with lattice energy calculations (e.g., PIXEL method) quantifying contributions from H-bonding (~60%) and dispersion (~30%) .

Q. What strategies resolve contradictions between computational and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies in predicted vs. observed reaction pathways (e.g., unexpected regioselectivity) require:

  • Multivariate analysis : Compare DFT-calculated transition states (B3LYP/6-31G*) with experimental kinetics (Arrhenius plots).
  • Isotopic labeling : Track sulfur or oxygen migration using ³⁴S or ¹⁸O isotopes in key intermediates.
  • Cross-validation : Pair spectroscopic data (e.g., Raman for bond vibrations) with computational IR spectra .

Q. How is the compound’s bioactivity assessed, and what are key experimental controls?

  • Methodological Answer :

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ determination at 517 nm) with ascorbic acid as a positive control.
  • Antiplatelet activity : ADP-induced platelet aggregation tests (human PRP, 37°C) normalized to aspirin.
  • Controls : Include solvent-only blanks, structurally analogous inactive compounds, and cytotoxicity assays (MTT on HEK-293 cells) to rule off-target effects .

Methodological Challenges and Solutions

Q. What computational approaches model the compound’s electronic properties for drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox activity.
  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2; PDB: 3LN1). Focus on thia/oxa moieties interacting with Arg120/Tyr355 residues.
  • MD simulations : GROMACS simulations (AMBER force field) assess stability in aqueous environments (RMSD < 2.0 Å over 50 ns) .

Q. How are synthetic by-products identified and mitigated during scale-up?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect impurities (e.g., over-oxidized thia rings) using C18 columns (acetonitrile/water, 0.1% formic acid).
  • Process optimization : Adjust reaction time (shorter for lab-scale, longer for pilot-scale) and use flow chemistry to enhance heat/mass transfer.
  • Crystallography-driven design : Modify substituents (e.g., methyl → ethyl) to reduce steric clashes in the tricyclic core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.